

# Technical Guide: Biological Potential of (1-(2-Bromophenyl)cyclobutyl)methanamine

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## Compound of Interest

Compound Name:	(1-(2-Bromophenyl)cyclobutyl)methanamine
CAS No.:	1228994-79-3
Cat. No.:	B582486

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CAS: 1228994-79-3 (Free Base) | Molecular Formula: C<sub>11</sub>H<sub>14</sub>BrN Class: Conformationally Restricted Phenethylamine / Arylcyclobutylamine[1][2]

## Executive Summary

**(1-(2-Bromophenyl)cyclobutyl)methanamine** represents a high-value "structural probe" in the design of monoamine transporter (MAT) ligands.[1][2] By fusing the pharmacophore of phenethylamine into a rigid cyclobutane ring and incorporating an ortho-bromo substituent, this molecule creates a distinct steric and electronic environment compared to flexible analogs (e.g., amphetamine) or para-substituted analogs (e.g., desmethyisibutramine).[2]

**Core Hypothesis:** The cyclobutane ring restricts the side-chain conformation, likely favoring reuptake inhibition over substrate-based release at monoamine transporters (SERT/NET).[1][2] The ortho-bromo substituent introduces a "steric lock," forcing the phenyl ring out of coplanarity, potentially enhancing selectivity for serotonin transporters (SERT) or Sigma receptors while reducing MAO-mediated metabolism.[2]

## Structural & Chemical Analysis[1][3][4][5]

### The "Beta-Quaternary" Constraint

Unlike standard phenethylamines where the ethyl chain is flexible, this molecule features a quaternary carbon at the

-position (relative to the nitrogen).[1][2]

- Consequence: The vector of the amine side chain (-CH<sub>2</sub>-NH<sub>2</sub>) is fixed relative to the aromatic ring.[1][2] This reduces the entropic penalty of binding to protein targets.[1]
- Metabolic Stability: The steric bulk at the -position hinders access by Monoamine Oxidases (MAO), predicting a longer half-life than unsubstituted phenethylamines.[1][2]

### The Ortho-Bromo Effect (Steric & Electronic)

The 2-bromo substituent is the critical differentiator:

- Conformational Locking: The large Van der Waals radius of bromine (1.85 Å) at the ortho position creates a steric clash with the cyclobutane ring hydrogens.[1] This forces the phenyl ring to twist significantly (likely ~60-90°) relative to the cyclobutane plane.[1][2]
- Lipophilicity: The bromine atom significantly increases LogP (predicted ~3.2), ensuring high Blood-Brain Barrier (BBB) permeability.[1][2]
- Halogen Bonding: The bromine can act as a halogen bond donor (sigma-hole) to carbonyl backbone residues in the target receptor, a mechanism often exploited to boost potency in modern ligand design.[1]

## Predicted Pharmacodynamics (Mechanism of Action)[1][2]

Based on Structure-Activity Relationship (SAR) data from Sibutramine and 1-arylcyclobutanemethanamines, the following activity profile is projected:

## Primary Target: Monoamine Transporters (MATs)[1][2]

- SERT (Serotonin Transporter): High Probability.[1][2] Bulky aryl-cyclobutanes often favor SERT.[1][2] The 2-Br substituent aligns with the hydrophobic pocket requirements of the S1 subsite in SERT.[1]
- NET (Norepinephrine Transporter): Moderate Probability.[1][2][3] The secondary amine of Sibutramine favors NET/SERT; the primary amine here may retain NET affinity but with altered kinetics.[1]
- DAT (Dopamine Transporter): Low/Moderate Probability.[1][2] Ortho-substitution typically reduces DAT affinity compared to para-substitution (e.g., 4-Cl in Sibutramine).[1][2]

## Secondary Targets

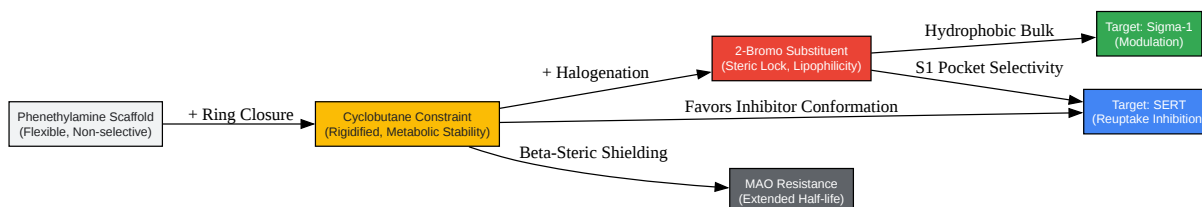
- Sigma-1 Receptor (

): High Probability.[1][2] The combination of a basic amine, a hydrophobic spacer (cyclobutane), and a halogenated aromatic ring is the classic pharmacophore for Sigma-1 ligands (neuroprotective/nootropic potential).[2]

- 5-HT

Receptors: Low Probability.[1][2][4][5] While 2-substituents can modulate 5-HT affinity, the lack of methoxy groups (common in hallucinogens like 2C-B) suggests low agonist efficacy.  
[1][2]

## Visualization: SAR & Signaling Logic



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Caption: SAR logic flow deriving the specific pharmacological profile of the 2-bromo-cyclobutyl scaffold from the parent phenethylamine structure.

## Experimental Validation Protocols

To validate the biological activity of this scaffold, the following standardized workflows are required.

### Synthesis & Purification (Brief)

- Route: Palladium-catalyzed cross-coupling of 1-cyano-cyclobutyl-boronate with 1-bromo-2-iodobenzene, followed by nitrile reduction.[1][2]
- Purity Requirement: >98% by HPLC. Note: Remove all traces of palladium, as heavy metals interfere with binding assays.

### In Vitro Radioligand Binding Assay (Step-by-Step)

Objective: Determine affinity (

) for SERT, NET, and DAT.

- Membrane Preparation:
  - Use HEK293 cells stably expressing human SERT, NET, or DAT.
  - Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1] Rationale: Na<sup>+</sup> and Cl<sup>-</sup> ions are obligate co-factors for monoamine transporter binding.
- Incubation:
  - Ligands:
    - SERT: [<sup>3</sup>H]Citalopram (Target ~ 1-2 nM).[1][2]

- NET: [<sup>3</sup>H]Nisoxetine.[1][2]
- DAT: [<sup>3</sup>H]WIN 35,428.[1][2]
- Test Compound: Dilute **(1-(2-Bromophenyl)cyclobutyl)methanamine** in DMSO (final conc < 0.1%). Range: 10<sup>-10</sup> M to 10<sup>-5</sup> M.[1]
- Incubate for 60 min at 25°C.
- Termination:
  - Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).[1][2]  
Rationale: PEI reduces non-specific binding of hydrophobic ligands.
- Analysis:
  - Measure radioactivity via liquid scintillation counting.[1]
  - Calculate  
  
and convert to  
  
using the Cheng-Prusoff equation.[1][2]

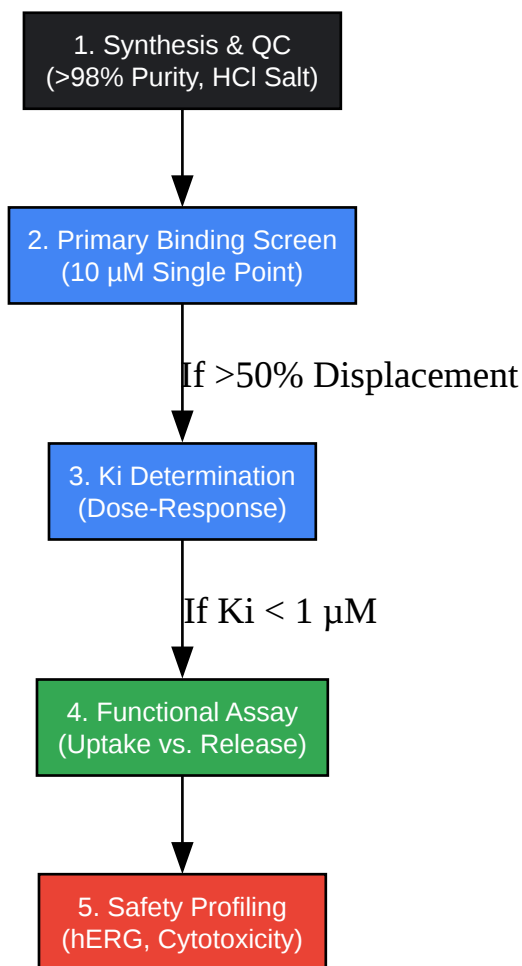
## Functional Uptake Assay

Objective: Distinguish between Reuptake Inhibition (blocker) and Substrate Release (releaser).  
[1][2]

- System: Rat brain synaptosomes (P2 fraction).[1]
- Protocol:
  - Pre-incubate synaptosomes with the test compound (100 nM) for 10 min.[1]
  - Add [<sup>3</sup>H]5-HT or [<sup>3</sup>H]DA.[1][2]
  - Measure uptake after 5 minutes.
- Differentiation Logic:

- Inhibitor: Reduces uptake but does not induce efflux in pre-loaded synaptosomes.[1]
- Releaser: Induces efflux of pre-loaded [<sup>3</sup>H]neurotransmitter even in the absence of extracellular ions.[1]

## Experimental Workflow Diagram



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Caption: Sequential validation workflow to advance the compound from chemical entity to lead candidate.

## Safety & Toxicology Considerations

### hERG Channel Inhibition

Aryl-amines with lipophilic tails are frequent hERG blockers (cardiotoxicity risk).[1][2]

- Risk Factor: High.[1][6] The 2-bromo-phenyl group is highly lipophilic.[1][2]
- Mitigation: Early in silico docking to the hERG central cavity is recommended.[1] If hERG < 10  $\mu$ M, structural modification (e.g., adding a polar group to the cyclobutane) may be required.[2]

## Reactive Metabolites

While the cyclobutane ring is stable, the 2-bromoaniline substructure (if the ring opens or degrades) can be toxic.[1][2] However, the quaternary carbon prevents aromatization, making the formation of toxic aniline metabolites unlikely under physiological conditions.

## Data Summary Table (Predicted)

Property	Predicted Value	Rationale
LogP	3.2 - 3.5	Lipophilic Br + Cyclobutane hydrocarbon skeleton.[1][2]
TPSA	~26 Å <sup>2</sup>	Only one primary amine; high BBB permeability.[1]
SERT Affinity ( )	50 - 200 nM	Analogous to Desmethyisibutramine but sterically constrained.[1][2]
NET Affinity ( )	100 - 500 nM	Primary amines often retain NET affinity.[1][2]
Metabolic Stability	High ( )	-quaternary carbon blocks MAO access.[1][2]

## References

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## Sources

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